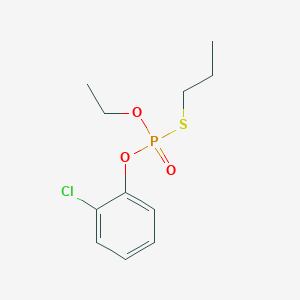

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate

Description

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is formally named 1-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene according to IUPAC rules. Its molecular formula is C₁₁H₁₆ClO₃PS , with a molecular weight of 294.74 g/mol . The structure comprises:

- A 2-chlorophenyl group linked via a phosphoryloxy bond.

- An ethoxy group and a propylsulfanyl group attached to the phosphorus atom.

The SMILES notation (CCCSP(=O)(OCC)OC₁=CC=CC=C₁Cl ) and InChIKey (USWJOQGOFQVVHL-UHFFFAOYSA-N ) further define its connectivity.

Stereochemical Configuration and Isomerism

The phosphorus atom in the thiophosphate group exhibits chirality , resulting in two enantiomers (RP and SP configurations). Key stereochemical considerations include:

- Synthesis-driven stereochemistry : Traditional synthetic routes often yield racemic mixtures due to non-stereoselective sulfurization.

- Impact of substituents : The 2-chlorophenyl group creates steric hindrance, potentially influencing the equilibrium between enantiomers during synthesis.

| Stereochemical Property | Detail |

|---|---|

| Chiral centers | 1 (phosphorus atom) |

| Possible configurations | RP and SP |

| Common synthesis outcome | Racemic mixture unless chiral auxiliaries are employed |

Physicochemical Properties

Solubility

- Water : Low solubility (exact value unreported), consistent with hydrophobic aryl and alkyl groups.

- Organic solvents : Miscible with acetone, ethanol, toluene, and hexane.

Vapor Pressure

Experimental data specific to this compound is limited. However, analogous organophosphorus compounds (e.g., profenofos) exhibit vapor pressures in the range of 10⁻⁷–10⁻⁴ Pa , suggesting similar volatility.

Partition Coefficient (LogP)

The LogP value, estimated via computational methods, is approximately 4.2 based on structural analogs. This indicates high lipophilicity, aligning with its low water solubility.

Properties

IUPAC Name |

1-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3PS/c1-3-9-17-16(13,14-4-2)15-11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWJOQGOFQVVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate

General Synthetic Strategy

The synthesis typically involves the formation of the phosphorothioate ester by reacting appropriate phenolic and thiol derivatives with phosphorus-based reagents under controlled conditions. Key steps include:

- Formation of the phenolate salt from 2-chlorophenol.

- Reaction with phosphorus oxychloride or related phosphorus reagents to introduce the phosphorothioate moiety.

- Alkylation or substitution to attach the O-ethyl and S-propyl groups.

Detailed Preparation Routes

Preparation via Phenolate Salt and Phosphorochloridate Intermediates

- Step 1: 2-chlorophenol is reacted with potassium hydroxide to form the potassium phenolate salt.

- Step 2: The phenolate salt reacts with phosphorus oxychloride or a similar phosphorus halide to form a phosphorochloridate intermediate.

- Step 3: Subsequent nucleophilic substitution with ethanethiol or propanethiol derivatives introduces the O-ethyl and S-propyl groups, yielding the target phosphorothioate ester.

This method is supported by patent CN103588811A, which describes a similar approach for profenofos intermediates, highlighting the formation of potassium salts and subsequent reactions with phosphorus reagents.

Use of Flow Chemistry Techniques

Recent advancements include the application of continuous flow chemistry for the synthesis of profenofos and its intermediates, which can be adapted for this compound. Benefits include:

- Improved control of reaction parameters.

- Enhanced safety by managing exothermic reactions.

- Reduced waste and effluent generation.

- Higher product consistency and scalability.

WO2024201396A1 describes such a flow chemistry process, emphasizing eco-friendliness and efficiency compared to traditional batch methods.

Classical Batch Synthesis

Older methods, such as those outlined in US3992533A, involve:

- Reacting O-ethyl phosphorochloridothioate with 2-chlorophenol or its derivatives.

- Alkylation with propyl thiol to introduce the S-propyl group.

- Purification steps to isolate the final compound.

These methods are well-documented and form the basis for many industrial syntheses despite some limitations related to batch processing.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Preparation

- The formation of the potassium salt of 2-chlorophenol is a critical step to enhance nucleophilicity and facilitate subsequent substitution reactions.

- Flow chemistry methods reduce the risk of side reactions and degradation commonly observed in batch processes due to better temperature and mixing control.

- The compound’s stability and purity can be affected by reaction conditions; controlling moisture and temperature is essential to minimize hydrolysis and side products.

- Photolytic and hydrolytic degradation pathways indicate the need for careful handling and storage post-synthesis to maintain compound integrity.

- The synthesis methods reported have evolved to address environmental concerns, reducing effluent production and energy consumption in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Alkaline conditions, such as sodium hydroxide solution, are typically used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Hydrolysis: 2-chlorophenol and phosphorothioate derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Profenofos is classified as a thiophosphate organophosphate pesticide. Its chemical structure allows it to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter. By inhibiting AChE, profenofos leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged nerve impulse transmission, which ultimately causes paralysis and death in target pests .

Agricultural Applications

- Crop Protection : Profenofos is primarily utilized in the protection of various crops such as cotton, vegetables, and fruits. It is effective against a wide range of insect pests, making it a versatile choice for farmers .

- Resistance Management : Developed to combat pest strains resistant to other organophosphates like chlorpyrifos, profenofos provides an alternative mode of action that helps manage resistance in pest populations .

Toxicological Insights

Profenofos has been classified by the World Health Organization as moderately hazardous (Toxicity Class II). Studies have shown that it poses risks not only to target pests but also to non-target organisms, including humans and wildlife. The acute toxicity levels (LD50) range from 358 to 1178 mg/kg in rats following oral administration .

Key Toxicological Findings:

- Acute Effects : Exposure can lead to symptoms such as headache, dizziness, nausea, and respiratory distress due to its neurotoxic effects.

- Chronic Effects : Long-term exposure has been associated with potential developmental neurotoxicity and endocrine disruption .

- Environmental Impact : Profenofos is highly toxic to aquatic life and poses risks to non-target species in agricultural ecosystems .

Environmental Persistence and Biodegradation

Research indicates that profenofos can persist in the environment due to its chemical stability. However, it undergoes biodegradation through microbial activity in soil and water systems. Studies have demonstrated that under aerobic conditions, profenofos can be metabolized into less harmful compounds such as 4-bromo-2-chlorophenol .

Case Study 1: Residue Detection in Vegetables

A study conducted in peri-urban Nairobi highlighted profenofos as one of the most frequently detected pesticide residues in vegetables. Residue levels exceeded European Union maximum residue limits (MRLs), raising concerns about food safety and public health .

Case Study 2: Human Health Risk Assessment

The U.S. Environmental Protection Agency conducted a human health risk assessment for profenofos. The assessment indicated significant neurotoxic effects across various life stages and exposure routes. The findings emphasized the need for continuous monitoring and regulation of this pesticide to protect vulnerable populations such as children and pregnant women .

Mechanism of Action

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The S(-) isomer of this compound is a more potent inhibitor of acetylcholinesterase .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate and related OP compounds are critical to their biological activity, environmental persistence, and degradation pathways. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Influence on Activity: The presence of a 4-bromo-2-chlorophenyl group in profenofos enhances its insecticidal potency and resistance to hydrolysis compared to this compound . Bromine increases molecular weight and hydrophobicity, improving binding to acetylcholinesterase . Chlorpyrifos, with a pyridinyl group, exhibits higher toxicity to non-target organisms (e.g., fish) due to its stability and efficient cholinesterase inhibition .

Degradation Pathways: Profenofos undergoes debromination under UV light to form this compound (M3), which is less stable and further degrades into metabolites like 4-bromo-2-chlorophenol . this compound shows faster degradation rates in water compared to profenofos due to the absence of bromine, which reduces photolytic resistance .

Toxicity and Environmental Impact: Profenofos is classified as a "restricted-use" pesticide due to its high toxicity to aquatic life (e.g., LC50 = 0.19 mg/L in C. Chlorpyrifos poses greater ecological risks due to its lower LC50 values and persistence in soil .

Applications: While profenofos is applied as a foliar insecticide, this compound is primarily a residue requiring monitoring in food and water systems .

Research Implications

The substitution pattern on the phenyl ring dictates the environmental fate and biological activity of OP compounds. The absence of bromine in this compound reduces its persistence but necessitates further studies to assess chronic toxicity and regulatory thresholds. Comparative data highlight the need for targeted degradation strategies to mitigate residues of both profenofos and its metabolites .

Biological Activity

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, commonly known as Profenofos, is an organophosphorus pesticide with significant biological activity. This compound is primarily used in agriculture for pest control due to its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other organisms. This article explores the biological activity of Profenofos, including its mechanisms of action, toxicity, and environmental impact.

Chemical Structure and Properties

Profenofos is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₁₅ClO₃PS

- Molecular Weight : 300.75 g/mol

- IUPAC Name : this compound

Profenofos acts primarily as an inhibitor of AChE, leading to the accumulation of acetylcholine at synapses. This results in prolonged stimulation of post-synaptic receptors, causing paralysis and death in target pests. The mechanism can be summarized as follows:

- Inhibition of AChE : Profenofos binds to the active site of AChE, preventing the breakdown of acetylcholine.

- Neurotoxicity : The buildup of acetylcholine causes continuous stimulation of cholinergic receptors, leading to neurotoxic effects.

- Target Organisms : While primarily effective against insects, Profenofos can also affect non-target organisms, including mammals.

Toxicological Profile

Profenofos exhibits a range of toxicological effects that are critical for assessing its safety in agricultural applications:

- Acute Toxicity : The compound is classified as moderately toxic to humans and animals. Symptoms of acute exposure may include nausea, dizziness, respiratory distress, and in severe cases, convulsions or death.

- Chronic Effects : Long-term exposure has been associated with neurodegenerative effects and potential carcinogenicity in certain studies.

Table 1: Toxicity Data for Profenofos

| Endpoint | Value | Source |

|---|---|---|

| LD50 (oral, rat) | 200-500 mg/kg | EPA |

| NOAEL (No Observed Adverse Effect Level) | 0.5 mg/kg/day | EFSA |

| Carcinogenicity | Not classified | IARC |

Environmental Impact

Profenofos is known for its persistence in the environment and potential bioaccumulation:

- Soil Degradation : Studies indicate that Profenofos degrades slowly in soil, with half-lives ranging from 30 to 90 days depending on environmental conditions.

- Aquatic Toxicity : It poses risks to aquatic life; concentrations above 0.1 µg/L can be harmful to fish and invertebrates.

Case Studies

-

Case Study on Aquatic Toxicity :

- A study conducted by Alvarenga et al. (2023) demonstrated that Profenofos significantly affected fish populations in treated water bodies, leading to a decline in biodiversity and alterations in community structure.

-

Case Study on Human Exposure :

- Research highlighted by the EPA showed that agricultural workers exposed to Profenofos experienced higher incidences of respiratory issues and neurological symptoms compared to unexposed individuals.

Research Findings

Recent studies have focused on the degradation pathways and metabolic processes involving Profenofos:

- Biodegradation Studies : Research indicates that certain microbial strains can effectively degrade Profenofos, reducing its environmental impact. For instance, Aspergillus species have been shown to metabolize this compound into less harmful products .

Table 2: Biodegradation Pathways

| Microbial Strain | Degradation Rate (%) | By-products |

|---|---|---|

| Aspergillus sydowii | 95% in 30 days | Non-toxic metabolites |

| Pseudomonas putida | 85% in 20 days | Hydrolyzed derivatives |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a phosphoryl chloride intermediate. For example, reacting O-(2-chlorophenyl) O-ethyl phosphorochloridate with sodium S-propyl thiolate in anhydrous THF under nitrogen atmosphere at 0–5°C yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) ensures high purity (>95%) .

- Key Considerations : Control reaction temperature to avoid side products like disulfides or oxidized phosphorothioate derivatives. Monitor reaction progress using TLC with UV visualization.

Q. How can physicochemical properties (e.g., solubility, stability) be systematically characterized?

- Methodological Answer :

- Solubility : Determine in solvents (e.g., acetone, chloroform) using gravimetric analysis or HPLC .

- Stability : Conduct accelerated degradation studies under varying pH (3–9) and UV exposure. Analyze degradation products via LC-MS to identify hydrolytic pathways (e.g., cleavage of the P–S bond) .

- Vapor Pressure : Use gas chromatography (GC) with a non-polar column and temperature ramping to estimate subcooled liquid vapor pressure .

Q. What spectroscopic techniques are optimal for structural elucidation?

- Methodological Answer :

- NMR : P NMR (δ ~50–60 ppm for phosphorothioates) and H/C NMR to confirm substituent positions (e.g., 2-chlorophenyl aromatic protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion ([M+H]) and fragmentation patterns (e.g., loss of S-propyl or Cl groups) .

Advanced Research Questions

Q. How does stereoelectronic tuning of the phosphorothioate group influence enzymatic inhibition?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to model interactions with acetylcholinesterase (AChE). The P=S group’s electron density affects hydrogen bonding with catalytic serine residues .

- Kinetic Studies : Compare inhibition constants () of phosphorothioate vs. phosphate analogs via Ellman’s assay. The thiophosphate moiety typically reduces by 10–100× due to enhanced leaving-group ability .

Q. What are the environmental degradation pathways, and how can they be modeled?

- Methodological Answer :

- Hydrolysis Studies : Monitor pseudo-first-order rate constants () in buffered aqueous solutions. The 2-chlorophenyl group slows hydrolysis compared to unsubstituted analogs due to steric hindrance .

- QSPR Modeling : Develop quantitative structure-property relationship models using descriptors like log and Hammett constants () to predict half-lives in soil/water systems .

Q. How can computational methods resolve contradictory bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from in vitro (e.g., AChE inhibition) and in vivo (e.g., LD in rodents) studies. Use multivariate regression to identify confounding variables (e.g., solvent choice in assays) .

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to explain reactivity discrepancies. The electron-withdrawing Cl substituent lowers LUMO energy, enhancing electrophilic attack on AChE .

Methodological Notes

- Contradictions in Data : Discrepancies in reported toxicity may arise from differences in purity (e.g., residual solvents in synthesis) or assay protocols. Always cross-validate with orthogonal methods (e.g., NMR vs. X-ray crystallography) .

- Advanced Instrumentation : For chiral analogs, use chiral HPLC (e.g., Chiralpak AD-H column) or vibrational circular dichroism (VCD) to resolve enantiomers and assess stereospecific bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.